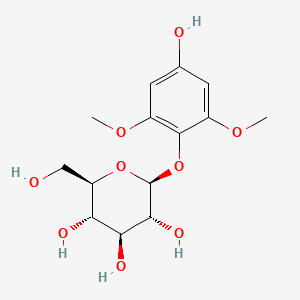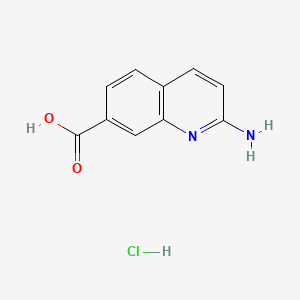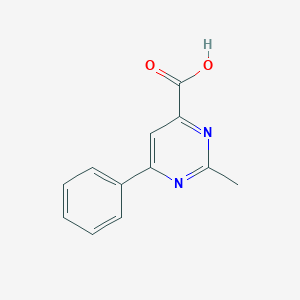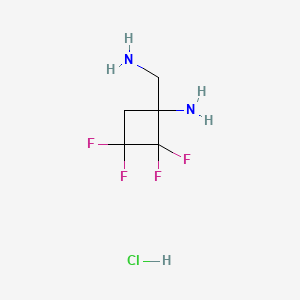
1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride is a fluorinated amine compound with potential applications in various scientific fields. Its unique structure, featuring a cyclobutane ring with four fluorine atoms, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions involving suitable precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as elemental fluorine or fluorinating agents like Selectfluor.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure may be explored for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may investigate its potential as a drug candidate or a precursor for drug development, particularly in areas requiring fluorinated analogs.
Industry: Its stability and reactivity make it suitable for use in the development of advanced materials, such as fluorinated polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
1-(Aminomethyl)cyclobutane: Lacks fluorine atoms, resulting in different reactivity and properties.
2,2,3,3-Tetrafluorocyclobutan-1-amine: Similar structure but without the aminomethyl group.
Fluorinated Amines: A broad class of compounds with varying degrees of fluorination and different functional groups.
Uniqueness: 1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride is unique due to its combination of a cyclobutane ring, multiple fluorine atoms, and an aminomethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C5H9ClF4N2 |
|---|---|
Peso molecular |
208.58 g/mol |
Nombre IUPAC |
1-(aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H8F4N2.ClH/c6-4(7)1-3(11,2-10)5(4,8)9;/h1-2,10-11H2;1H |
Clave InChI |
QXTUQYDXNXZICH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C1(F)F)(F)F)(CN)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


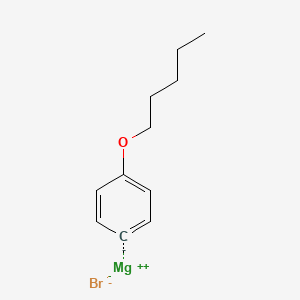
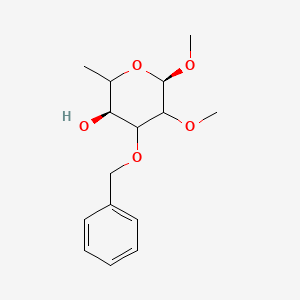
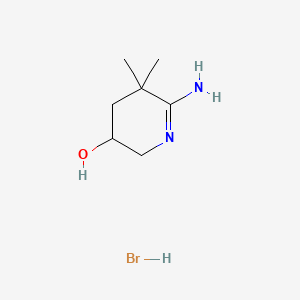
![2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B15296067.png)

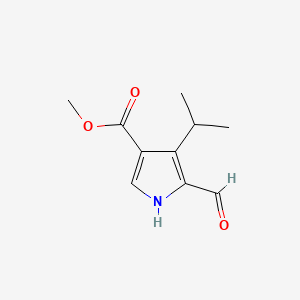
![2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B15296080.png)
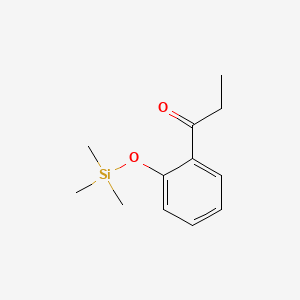
![4-[2-(3-Methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B15296096.png)
![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)
![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)
